4-[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine;dihydrochloride
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Overview
Description
4-[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine;dihydrochloride is a compound that features a benzimidazole moiety, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine typically involves the reaction of 6-methyl-1H-benzimidazole-2-thiol with 2-chloroethylmorpholine under basic conditions. The reaction is carried out in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzimidazole moiety can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring and the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
4-[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine involves its interaction with various molecular targets. The benzimidazole moiety can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-yl)ethanol
- 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde
- 2-(4-aminophenyl)benzimidazole
Uniqueness
4-[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine is unique due to the presence of both the benzimidazole and morpholine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
4-[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS.2ClH/c1-11-2-3-12-13(10-11)16-14(15-12)19-9-6-17-4-7-18-8-5-17;;/h2-3,10H,4-9H2,1H3,(H,15,16);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFGUMHMBOZDLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCCN3CCOCC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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